3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a 1,3,4-oxadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and antitumor activities.
The compound is classified under oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. It is synthesized through various chemical methods involving piperidine derivatives and oxadiazole precursors. The presence of the methyl group on the oxadiazole ring enhances its lipophilicity, potentially improving its bioavailability.
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the following steps:
For instance, one method involves the reaction of an aromatic acid derivative with hydrazine to form an intermediate hydrazone, which is subsequently cyclized to yield the oxadiazole. This intermediate can then be treated with piperidine to obtain 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine .
The compound can participate in various chemical reactions typical for piperidines and oxadiazoles:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
The physical properties of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of synthesized compounds .
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine has potential applications in:
The synthesis of the 1,3,4-oxadiazole ring is a pivotal step in constructing 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. Two principal strategies dominate: cyclodehydration of diacylhydrazines and Burgess reagent-mediated ring closure. Classical dehydrating agents like phosphorus oxychloride (POCl₃) in acetonitrile at 100°C yield the oxadiazole core in ~61% efficiency but require extended reaction times (24 hr) and generate corrosive by-products [2]. Optimization studies reveal that elevated temperatures (>110°C) reduce yields to <10% due to decomposition pathways [2].
Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) offers a milder alternative, enabling cyclization at 100°C in dioxane. Critical parameter optimization demonstrates that 1.5 equivalents of Burgess reagent, a 24-hour reaction time, and dioxane solvent maximize yields to 76% (Table 1). Notably, solvent choice profoundly impacts efficiency: THF or DMSO reduces conversion below 15%, while toluene increases byproduct formation [2].
Table 1: Optimization of Oxadiazole Cyclization Using Burgess Reagent
Entry | Solvent | Temp (°C) | Time (hr) | Equiv. Burgess Reagent | Yield (%) |
---|---|---|---|---|---|
1 | THF | 100 | 16 | 2.0 | 12 |
2 | Dioxane | 100 | 24 | 1.5 | 76 |
3 | DMSO | 100 | 4 | 1.5 | <5 |
4 | Toluene | 100 | 16 | 1.5 | 3 |
Intermediate stability remains a challenge: the chloromethyl precursor 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol degrades within 24 hours at 0–5°C, necessitating immediate use in subsequent steps [2].
Incorporating the piperidine moiety leverages N-alkylation and Williamson ether synthesis. Nucleophilic displacement of chloromethyl-oxadiazole intermediates with piperidine derivatives proceeds optimally under mild basic conditions (pyridine, THF, room temperature, 16 hr), achieving >90% conversion [2] [5]. Piperidine acts as both solvent and nucleophile, though stoichiometric excess (1.1–3.0 equiv) is essential to suppress dialkylation [5].
For O-alkylation, epibromohydrin-mediated etherification of oxadiazole-phenol hybrids generates epoxy intermediates. Subsequent ring-opening with secondary amines yields target structures containing 3-(phenoxy)propan-2-olamine side chains. Key to success is the stepwise control of epoxy ring opening: initial ether formation at 60°C followed by amine addition at 25°C prevents polymerization [2] [9].
Table 2: Piperidine Coupling Efficiency Under Varied Conditions
Base | Solvent | Temp (°C) | Time (hr) | Piperidine (equiv) | Yield (%) |
---|---|---|---|---|---|
Pyridine | THF | 25 | 16 | 1.1 | >90 |
K₂CO₃ | ACN | 80 | 12 | 2.0 | 50–60 |
Et₃N | Dioxane | 50 | 8 | 1.5 | 70–75 |
Structural diversification of 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine exploits nipecotic acid hybrids and Suzuki-Miyaura cross-coupling. Nipecotic acid ((S)-3-piperidinecarboxylic acid) derivatives are synthesized via hydrogenation of nicotinic acid precursors using Rh/Al₂O₃ catalysis (2 atm H₂, room temperature) or hydrolysis of 3-piperidineformamide salts with HCl/KOH [8]. These serve as bioisosteres to enhance GABAergic activity, with the carboxylic acid group enabling amide linkage to the oxadiazole-piperidine scaffold [3] [8].
Suzuki-Miyaura cross-coupling installs biaryl motifs critical for CNS targeting. Arylboronic acids react with brominated oxadiazole-piperidine intermediates using Pd(PPh₃)₄ catalysis, yielding analogs with sub-micromolar GABA transporter (GAT1) affinity. Notably, the 2',4'-dichloro-2-biphenyl derivative exhibits pKi = 8.33 for GAT1 inhibition, surpassing tiagabine [4]. Molecular docking confirms hydrophobic interactions between biphenyl groups and GAT1’s substrate pocket [3].
Eco-friendly synthesis minimizes hazardous solvents and energy consumption. Solvent-free cyclization of acylhydrazides with cyclopropyl carboxylic acids achieves 35–93% yields under reflux (12 hr), though high variability necessitates catalyst screening [3] [6]. Microwave irradiation dramatically accelerates key steps: cyclodehydration completes in 20–30 minutes (vs. 24 hr conventionally) with 15–20% yield improvements. Optimized conditions (Table 3) use sealed vessels and controlled power to prevent decomposition [2] [8].
Table 3: Microwave Optimization for Oxadiazole-Piperidine Synthesis
Reaction Step | Power (W) | Temp (°C) | Time (min) | Yield Gain vs. Conventional |
---|---|---|---|---|
Hydrazide formation | 300 | 90 | 15 | +10% |
Oxadiazole cyclization | 400 | 120 | 30 | +20% |
Piperidine alkylation | 250 | 80 | 20 | +15% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0